molecular formula C4H8O3 B8061986 Tetrahydrofuran-3,4-diol CAS No. 59727-71-8

Tetrahydrofuran-3,4-diol

Cat. No.: B8061986
CAS No.: 59727-71-8
M. Wt: 104.10 g/mol
InChI Key: SSYDTHANSGMJTP-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3,4-diol is a chemical compound with the molecular formula C4H8O2 It is a derivative of tetrahydrofuran, a cyclic ether, and contains two hydroxyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofuran-3,4-diol can be synthesized through several methods. One common approach involves the reduction of furfural, a bio-based intermediate, to furan, followed by further reduction to this compound . Another method includes the use of erythritol crystals or an erythritol-containing solution, which undergoes a series of chemical reactions to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of furfural or its derivatives. This process uses catalysts such as carbon-supported RePd to achieve high yields and efficiency . The reaction conditions typically include high pressure and temperature to facilitate the conversion.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include high-molecular-weight bifunctional glycol ethers, succinic acid, and various substituted tetrahydrofuran derivatives .

Scientific Research Applications

Tetrahydrofuran-3,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrahydrofuran-3,4-diol involves its interaction with various molecular targets and pathways. For example, in biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tetrahydrofuran-3,4-diol include:

Uniqueness

This compound is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This makes it valuable in specific chemical syntheses and applications where such properties are advantageous .

Properties

IUPAC Name

oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYDTHANSGMJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945207
Record name Oxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4358-64-9, 22554-74-1, 59727-71-8
Record name cis-Tetrahydrofuran-3,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Tetrahydrofuran-3,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022554741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC295602
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Record name Oxolane-3,4-diol
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URL https://comptox.epa.gov/dashboard/DTXSID20945207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-tetrahydrofuran-3,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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